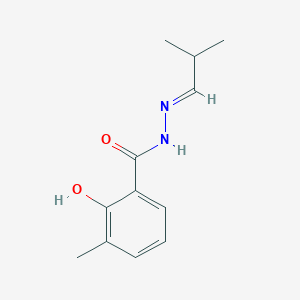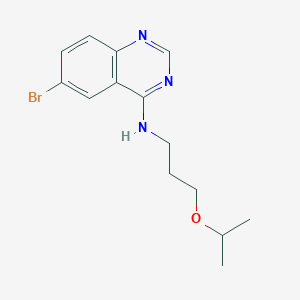![molecular formula C20H23N5O3 B4625021 N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4625021.png)
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide
説明
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the incorporation of piperazine units, ethoxyphenyl groups, and modifications to the benzoxadiazol moiety to enhance solubility, biological activity, or both. For example, the discovery of clinical candidate compounds like K-604 demonstrates the intricate synthesis processes involved in creating molecules with specific biological functions, highlighting the importance of molecular design in the synthesis of complex compounds (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide" has been elucidated using various analytical techniques. Crystal structure studies and Hirshfeld surface analysis, along with density functional theory (DFT) calculations, have been applied to understand the molecular configuration, intermolecular interactions, and the reactive sites of molecules, providing insights into their chemical behavior and potential activity (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving related compounds often focus on their interactions with biological targets, modification of their chemical structure for enhanced activity or solubility, and their potential as inhibitors or activators of specific pathways. For instance, compounds with a benzoxadiazol core have been explored for their anticancer activities, highlighting the relationship between chemical structure and biological function (Boddu et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystal structure, and molecular weight, play a crucial role in their application and efficacy. The introduction of specific functional groups can significantly enhance these properties, as seen in compounds designed for improved oral absorption and solubility (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for the application of these compounds. Studies on similar compounds have shown a range of activities from antimicrobial to anticancer, indicating the broad potential of these molecules for therapeutic applications. The synthesis and evaluation of their biological activities provide a foundation for understanding their mechanism of action and potential uses (Boddu et al., 2018).
科学的研究の応用
Antimicrobial and Antibacterial Activities
Compounds synthesized from derivatives similar to the specified chemical have been evaluated for their antimicrobial properties. For instance, a study demonstrated the synthesis of N-substituted derivatives showcasing moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, new pyridine derivatives have shown considerable antibacterial activity, indicating the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2009).
Antitumor and Anticancer Properties
Several studies have focused on the synthesis of derivatives for evaluating their antitumor and anticancer activities. For example, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and found to exhibit potent antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines (Wu et al., 2017). Another study revealed the anticancer evaluation of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides, showing significant activity against human cancer cell lines (Boddu et al., 2018).
Anticonvulsant Effects
Research into compounds with structural similarities has also explored their potential anticonvulsant effects. A series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides showed promising results in animal models of epilepsy, indicating the utility of these derivatives in developing new anticonvulsant drugs (Obniska et al., 2015).
Antipsychotic Potential
The exploration of N-aryl-N'-benzylpiperazines for their antipsychotic potential has provided insights into the design of new therapeutic agents. These compounds have shown significant activity in preclinical models, suggesting their utility in treating psychiatric disorders (Reitz et al., 1995).
特性
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-2-27-18-9-4-3-8-17(18)25-12-10-24(11-13-25)14-19(26)21-15-6-5-7-16-20(15)23-28-22-16/h3-9H,2,10-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWIJHCUUYOXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}pyrimidine](/img/structure/B4624940.png)
![3-phenyl-N-(3-pyridinylmethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4624948.png)


![1'-isobutyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4624970.png)

![3-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4624990.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4624992.png)
![4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4624994.png)

![N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide](/img/structure/B4625005.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4625027.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625036.png)
![2-({2-[(4-chloro-1-naphthyl)oxy]ethyl}thio)pyrimidine](/img/structure/B4625047.png)